molecular formula C20H21F3N4O B2849610 (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2035007-64-6

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2849610
CAS No.: 2035007-64-6
M. Wt: 390.41
InChI Key: YESUNZGTFSUPRC-WYMLVPIESA-N
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Description

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethyl group, a piperazine ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a key intermediate is reacted with appropriate nucleophiles under controlled conditions . Another method involves the Diels–Alder reaction, followed by subsequent transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biology, this compound has been studied for its potential antiproliferative activity against cancer cells. It may inhibit specific enzymes or pathways involved in cell growth and division .

Medicine

In medicine, this compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperazine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-methyl-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c1-14(12-16-6-4-3-5-7-16)19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-7,12-13H,8-11H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESUNZGTFSUPRC-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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